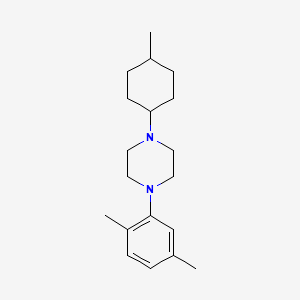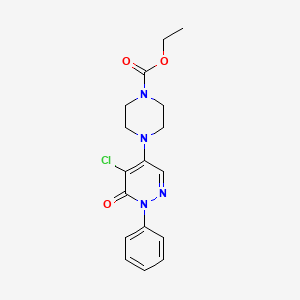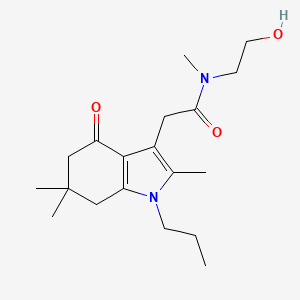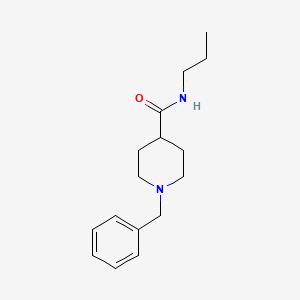
1-(2,5-dimethylphenyl)-4-(4-methylcyclohexyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylphenyl)-4-(4-methylcyclohexyl)piperazine, commonly known as DMCM, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMCM is a non-benzodiazepine compound that acts as a positive allosteric modulator of GABA-A receptors.
Mecanismo De Acción
DMCM acts as a positive allosteric modulator of GABA-A receptors. It enhances the activity of GABA, the major inhibitory neurotransmitter in the central nervous system, leading to anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
DMCM has been found to increase the amplitude and duration of GABA-A receptor-mediated chloride ion currents, leading to hyperpolarization of neurons and a decrease in neuronal excitability. DMCM has also been shown to increase the release of GABA from presynaptic terminals, further enhancing its inhibitory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMCM has several advantages as a research tool. It is a non-benzodiazepine compound, which means it does not have the same side effects as benzodiazepines, such as addiction and tolerance. DMCM is also highly selective for GABA-A receptors, making it a useful tool for studying the role of GABA-A receptors in various physiological and pathological conditions.
However, DMCM also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. DMCM can also be toxic at high doses, which limits its use in animal studies.
Direcciones Futuras
There are several future directions for the study of DMCM. One area of research is the development of DMCM analogs with improved pharmacological properties, such as longer half-life and lower toxicity. Another area of research is the study of DMCM in combination with other drugs, such as antidepressants and antipsychotics, to determine its potential as an adjunct therapy. Finally, the role of DMCM in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder, warrants further investigation.
Métodos De Síntesis
DMCM can be synthesized by the reaction of 2,5-dimethylphenylhydrazine with 4-methylcyclohexanone in the presence of a reducing agent like sodium borohydride. The reaction leads to the formation of DMCM as a white crystalline solid with a melting point of 118-120°C.
Aplicaciones Científicas De Investigación
DMCM has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be effective in the treatment of anxiety, insomnia, and epilepsy. DMCM has also been studied for its potential use as an anesthetic agent.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(4-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-15-5-8-18(9-6-15)20-10-12-21(13-11-20)19-14-16(2)4-7-17(19)3/h4,7,14-15,18H,5-6,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQPFYRJGWOLHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-(4-methylcyclohexyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4971357.png)
![ethyl [10-(N,N-diethyl-beta-alanyl)-5-oxido-10H-phenothiazin-2-yl]carbamate hydrochloride](/img/structure/B4971364.png)
![1-(4-chlorophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrochloride](/img/structure/B4971365.png)

![5-{2-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4971379.png)
![1,8,8-trimethyl-3-(4-phenyl-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4971383.png)
![7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4971392.png)
![N-methyl-1-(1-methyl-1H-pyrazol-4-yl)-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4971394.png)
![17-benzyl-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4971398.png)
![2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4971400.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4971407.png)

![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B4971416.png)
